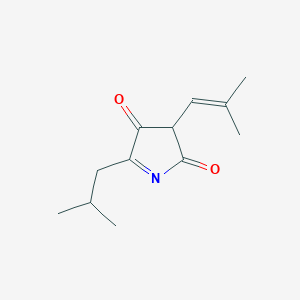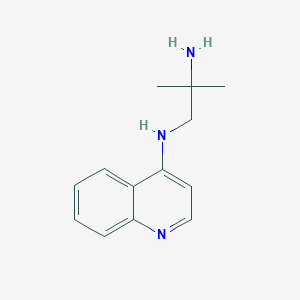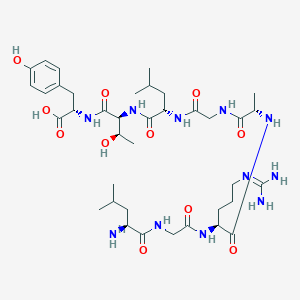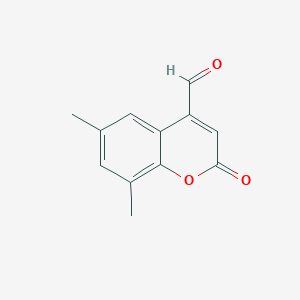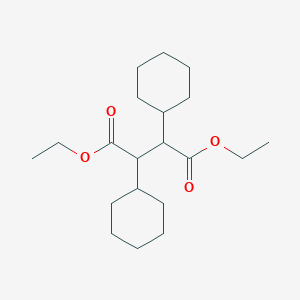
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is a chemical compound with the molecular formula C20H34O4 It is an ester derivative of butanedioic acid, featuring two cyclohexyl groups and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors and efficient separation techniques to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Hydrolysis: Butanedioic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing butanedioic acid, which can participate in various biochemical pathways. The cyclohexyl groups may also influence the compound’s interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedioic acid, diethyl ester: A simpler ester derivative of butanedioic acid with only ethyl groups.
Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Contains hydroxyl groups in addition to ester groups.
Uniqueness
Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
557772-27-7 |
|---|---|
Molekularformel |
C20H34O4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
diethyl 2,3-dicyclohexylbutanedioate |
InChI |
InChI=1S/C20H34O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
CXKANZAMPQTLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


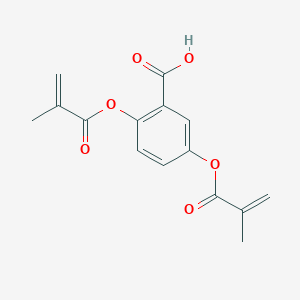

![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
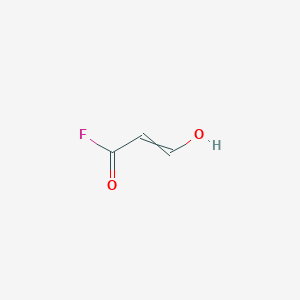
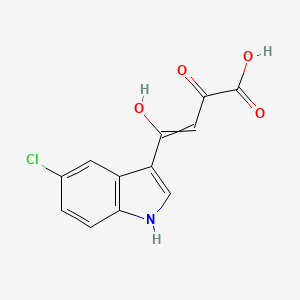
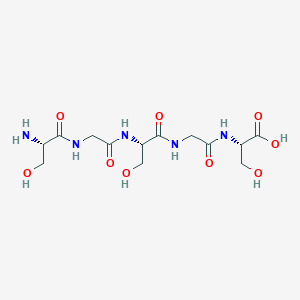
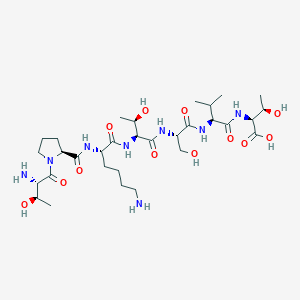
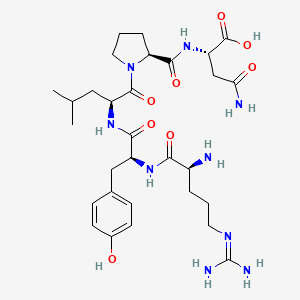
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
